oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
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Overview
Description
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a complex organic compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of at least one carbon-fluorine bond, which imparts unique chemical properties . The compound’s structure includes an oxan ring, a thiazepane ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the chlorination of intermediates using phosphorus oxychloride (POCl3) at elevated temperatures, followed by recrystallization in diethyl ether to purify the product . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the thiazepane ring may interact with biological membranes, affecting cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate can be compared to other organofluorine compounds, such as imidazo[1,2-a]pyridines, which also exhibit diverse biological activities . Unlike imidazo[1,2-a]pyridines, which are known for their antiviral and anticancer properties, this compound’s unique structure offers potential in enzyme inhibition and receptor modulation.
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antiviral, anticancer, and antibacterial properties.
Organofluorine compounds: Characterized by the presence of carbon-fluorine bonds, used in various industrial and pharmaceutical applications.
Properties
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQIWAMVVCVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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